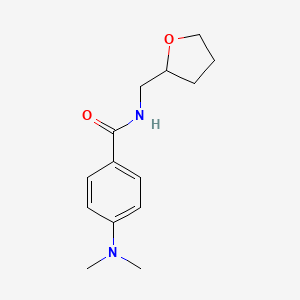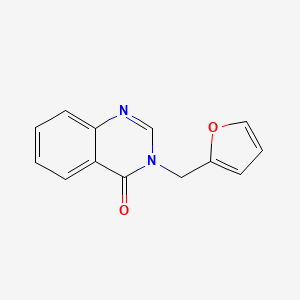
(2E)-3-(3-chloro-4,5-dimethoxyphenyl)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-N~1~-(4-CHLOROPHENYL)-2-CYANO-2-PROPENAMIDE is an organic compound that belongs to the class of propenamides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-N~1~-(4-CHLOROPHENYL)-2-CYANO-2-PROPENAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4,5-dimethoxybenzaldehyde and 4-chloroaniline.
Condensation Reaction: The key step involves a condensation reaction between the aldehyde and aniline derivatives in the presence of a base, such as sodium hydroxide, to form the propenamide structure.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the synthetic route to produce the compound in bulk quantities.
Optimization of Reaction Conditions: Fine-tuning reaction parameters such as temperature, solvent, and reaction time to maximize yield and minimize by-products.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-N~1~-(4-CHLOROPHENYL)-2-CYANO-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-N~1~-(4-CHLOROPHENYL)-2-CYANO-2-PROPENAMIDE can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
Medicine
In medicine, this compound could be investigated for its pharmacological properties, including potential therapeutic effects or as a lead compound for drug development.
Industry
Industrially, (E)-3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-N~1~-(4-CHLOROPHENYL)-2-CYANO-2-PROPENAMIDE may be used in the production of specialty chemicals, dyes, or other materials.
Wirkmechanismus
The mechanism of action of (E)-3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-N~1~-(4-CHLOROPHENYL)-2-CYANO-2-PROPENAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways and physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-3-(3-Chloro-4-methoxyphenyl)-N~1~-(4-chlorophenyl)-2-cyano-2-propenamide
- (E)-3-(3-Chloro-4,5-dimethoxyphenyl)-N~1~-(4-fluorophenyl)-2-cyano-2-propenamide
Uniqueness
Compared to similar compounds, (E)-3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-N~1~-(4-CHLOROPHENYL)-2-CYANO-2-PROPENAMIDE may exhibit unique properties due to the presence of both chloro and dimethoxy substituents on the aromatic rings, which can influence its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C18H14Cl2N2O3 |
|---|---|
Molekulargewicht |
377.2 g/mol |
IUPAC-Name |
(E)-3-(3-chloro-4,5-dimethoxyphenyl)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide |
InChI |
InChI=1S/C18H14Cl2N2O3/c1-24-16-9-11(8-15(20)17(16)25-2)7-12(10-21)18(23)22-14-5-3-13(19)4-6-14/h3-9H,1-2H3,(H,22,23)/b12-7+ |
InChI-Schlüssel |
RDVBSBBXMYPKIG-KPKJPENVSA-N |
Isomerische SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)Cl)Cl)OC |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Isobutyl-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B10893778.png)
![11-(3-chloro-4-ethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10893780.png)

![4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10893791.png)
![1-methyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B10893793.png)
![4,5-dimethoxy-2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B10893798.png)
![N-(3-{[(2E)-2-(5-chloro-2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-3-nitrobenzamide](/img/structure/B10893805.png)
![3,6-diamino-5-cyano-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10893807.png)
![Ethyl 5-(cyclopentylcarbamoyl)-2-{[(4-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B10893824.png)


![4-[(E)-{2-[(3,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B10893855.png)

![4-[[3,5-bis(difluoromethyl)pyrazol-1-yl]methyl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10893861.png)
